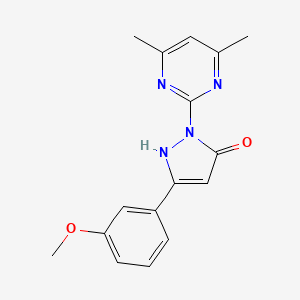
1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, stems from their wide range of biological activities and their potential in drug development. These compounds are synthesized through various methods, often involving cyclization reactions, and possess unique chemical and physical properties due to their heterocyclic structures.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, the preparation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves the reaction of hydroxylamine or methoxyamine with substituted ethyl pyrazolo[1,5-a]pyrimidin-6-carboxylates (Bruni et al., 1996). Another example is the synthesis of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine through ring opening followed by ring closure reactions (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Structural analysis of pyrazole derivatives is often conducted using X-ray diffraction and NMR spectroscopy. The crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, highlighting the coplanar arrangement of its pyrazole, pyridine, and pyran rings (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including N-alkylation, cycloadditions, and reactions with amines, leading to a wide array of structural variations. These reactions are utilized to synthesize specific derivatives with desired properties for biological activities (Kaping et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography provides detailed insights into the molecular and crystalline structures, aiding in the understanding of their physical properties (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics of pyrazole derivatives, are studied through various spectroscopic methods and quantum chemical calculations. These studies reveal the compounds' potential as ligands in coordination chemistry and their electronic and optical properties (Saracoglu et al., 2019).
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Compounds structurally related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol" have been synthesized using various methodologies, including microwave-assisted synthesis and cyclocondensation reactions. For instance, novel pyrazolopyrimidine derivatives have been synthesized, highlighting the versatility of pyrazole and pyrimidine moieties in creating diverse heterocyclic compounds with potential biological activities (Rahmouni et al., 2014). Additionally, studies on charge transfer complexes between certain pyrazole and pyrimidine derivatives with chloranilic acid emphasize the significance of these compounds in material science, demonstrating their potential in forming stable charge transfer complexes with applications in electronic materials (Al-Attas et al., 2009).
Antimicrobial and Anticancer Activities
Several derivatives structurally related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol" have been evaluated for their antimicrobial and anticancer properties. A study on novel pyrazolopyrimidines derivatives demonstrated significant antimicrobial and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016). Another research focused on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, indicating their promise as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than standard drugs (Hafez et al., 2016).
Applications in Material Science and Other Fields
Research on the synthesis and properties of sildenafil isostere, a compound related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol", provides insights into the development of pharmaceutical compounds with potential PDE-5 inhibitory activity, showcasing the utility of pyrazolopyrimidinone derivatives in medicinal chemistry (Su et al., 2021). Additionally, the synthesis and DFT quantum chemical calculations of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives illustrate the integration of computational methods in designing and predicting the properties of new chemical entities, further broadening the applications of these compounds in scientific research (Saracoglu et al., 2019).
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-7-11(2)18-16(17-10)20-15(21)9-14(19-20)12-5-4-6-13(8-12)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGNULQDGWNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)
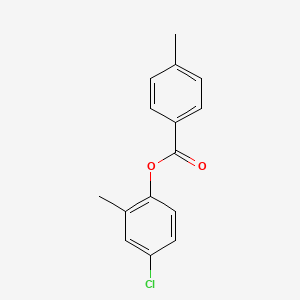
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
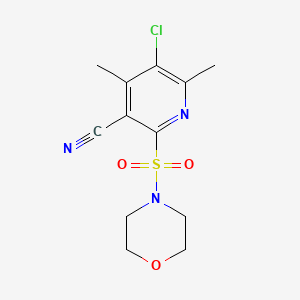
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
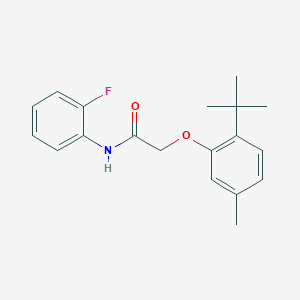
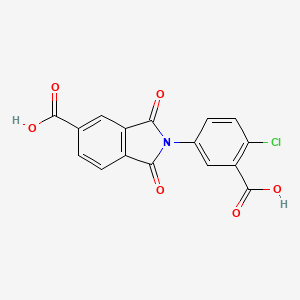
![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
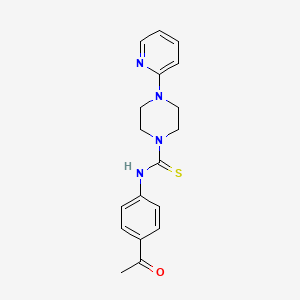
![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)